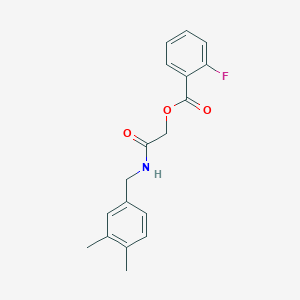

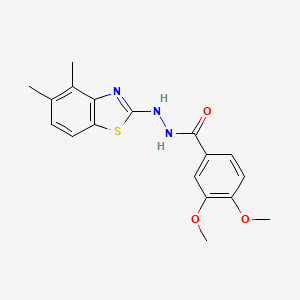

![molecular formula C21H20O3S B2768652 2-[(3-Methylphenyl)sulfonyl]-1,1-diphenyl-1-ethanol CAS No. 252026-32-7](/img/structure/B2768652.png)

2-[(3-Methylphenyl)sulfonyl]-1,1-diphenyl-1-ethanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-[(3-Methylphenyl)sulfonyl]-1,1-diphenyl-1-ethanol” is a chemical compound with the molecular formula C21H20O3S . It is a complex organic molecule that contains a sulfonyl group attached to a 3-methylphenyl group, and a diphenyl ethanol group .

Molecular Structure Analysis

The molecular structure of “2-[(3-Methylphenyl)sulfonyl]-1,1-diphenyl-1-ethanol” is characterized by a sulfonyl group attached to a 3-methylphenyl group, and a diphenyl ethanol group . The molecule has a complexity of 492, a rotatable bond count of 5, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 3 . The topological polar surface area is 62.8, and it has a heavy atom count of 25 .Chemical Reactions Analysis

While specific chemical reactions involving “2-[(3-Methylphenyl)sulfonyl]-1,1-diphenyl-1-ethanol” are not available, it’s worth noting that aromatic compounds like this often undergo electrophilic aromatic substitution reactions . In these reactions, an electrophile attacks the aromatic ring, leading to the substitution of a hydrogen atom with the electrophile .Physical And Chemical Properties Analysis

The exact mass and monoisotopic mass of “2-[(3-Methylphenyl)sulfonyl]-1,1-diphenyl-1-ethanol” are both 352.11331567 . The compound has an XLogP3-AA value of 3.9, indicating its lipophilicity .科学的研究の応用

Catalytic Oxidation Processes

One of the key applications involves the catalytic oxidation of sulfides to sulfoxides and sulfones. This process is crucial for the selective formation of these compounds, which are valuable in pharmaceuticals, agrochemicals, and fine chemicals. The use of hydrogen peroxide as an oxidant in the presence of specific catalysts highlights the efficiency of this approach in yielding sulfoxides and sulfones from sulfides under mild conditions, preserving sensitive functional groups while targeting the sulfur atom for oxidation (Yamazaki, 1996).

Coordination Chemistry and Catalysis

Furthermore, derivatives of this compound have been explored for their potential in coordination chemistry and catalysis. The sulfonation and subsequent reactions leading to stable sulfonate salts and complexes with transition metals demonstrate the compound's utility in synthesizing organometallic complexes. These complexes find applications in catalysis, showcasing the role of such derivatives in facilitating various chemical transformations, including asymmetric synthesis and cross-coupling reactions (Zábranský, Císařová, & Štěpnička, 2018).

Synthesis of Heterocyclic Compounds

The acid-catalyzed reactions involving this compound and its derivatives also play a pivotal role in the synthesis of heterocyclic compounds, such as thiophenes and thioxanthenes. These reactions highlight the compound's utility in constructing complex molecular architectures, which are important in the development of new materials, pharmaceuticals, and agrochemicals. The ability to undergo cyclization and rearrangement under specific conditions further emphasizes the compound's versatility in synthetic organic chemistry (Duus, 1976).

Photochemical Applications

Additionally, derivatives of 2-[(3-Methylphenyl)sulfonyl]-1,1-diphenyl-1-ethanol are involved in photochemical studies, where their behavior under light irradiation is explored for potential applications in material science and organic synthesis. The study of photoinduced reactions and the generation of reactive intermediates offer insights into new pathways for chemical synthesis and the development of photoresponsive materials (Lewis, Wenzler, & Matzger, 2003).

将来の方向性

The future research directions for “2-[(3-Methylphenyl)sulfonyl]-1,1-diphenyl-1-ethanol” could involve exploring its potential biological activities, given the known activities of many sulfonyl compounds . Additionally, further studies could focus on optimizing its synthesis and exploring its reactivity in various chemical reactions.

特性

IUPAC Name |

2-(3-methylphenyl)sulfonyl-1,1-diphenylethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O3S/c1-17-9-8-14-20(15-17)25(23,24)16-21(22,18-10-4-2-5-11-18)19-12-6-3-7-13-19/h2-15,22H,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVMXBZRETCVFBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)CC(C2=CC=CC=C2)(C3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(3-Methylphenyl)sulfonyl]-1,1-diphenyl-1-ethanol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

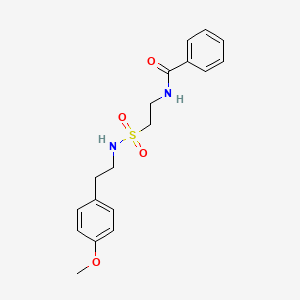

![1H-Benzimidazole, 2-[4-[2-(2-phenyl-1H-benzimidazol-1-yl)-2-(4-piperidinyl)ethoxy]phenyl]-1-(phenylmethyl)-](/img/structure/B2768574.png)

![2-(3-isobutyl-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl)acetic acid](/img/structure/B2768575.png)

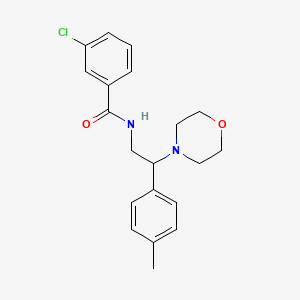

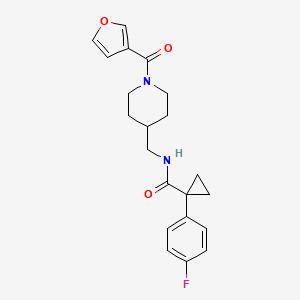

![N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide](/img/structure/B2768577.png)

![[2-Nitro-5-(trifluoromethyl)phenyl]methanamine;hydrochloride](/img/structure/B2768579.png)

![7-bromo-2-(3,4,5-trimethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/no-structure.png)

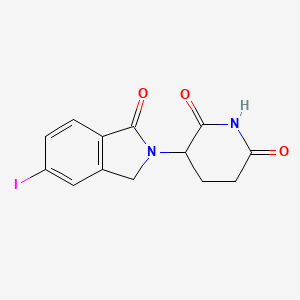

![1-(2-hydroxyethyl)-2-imino-10-methyl-3-(phenylsulfonyl)-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2768588.png)

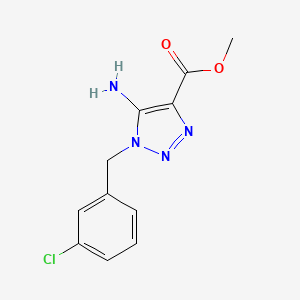

![methyl 5-amino-1-[2-oxo-2-(phenylamino)ethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2768589.png)